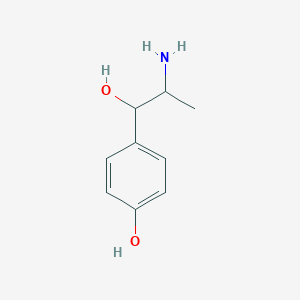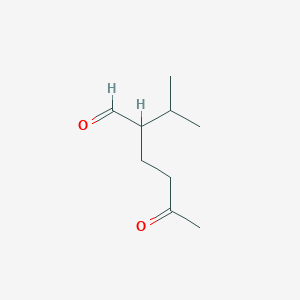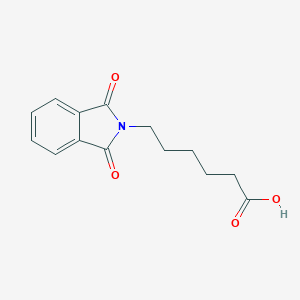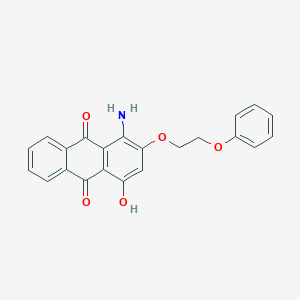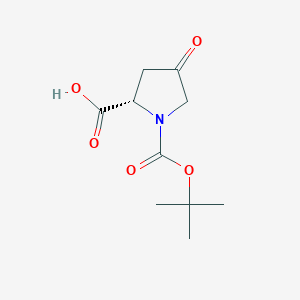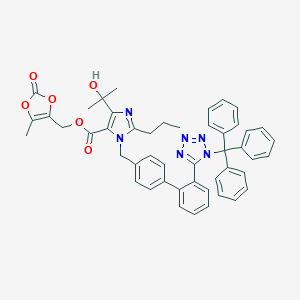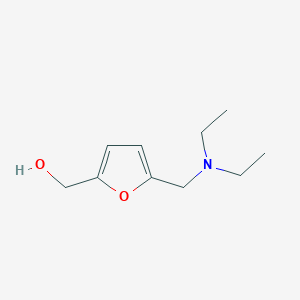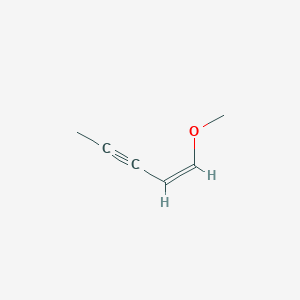
Benzyl-alpha,alpha-D2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl-alpha,alpha-D2-amine is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 109.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Benzyl-alpha,alpha-D2-amine is Monoamine oxidase type B (MAO-B) . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . MAO-B preferentially degrades benzylamine and phenylethylamine .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of biogenic and xenobiotic amines, given the role of its target, MAO-B . By potentially inhibiting MAO-B, this compound could affect the degradation of certain amines, leading to changes in their concentrations and thus influencing related biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in the concentrations of certain amines, given its potential inhibitory effect on MAO-B . These changes could have various downstream effects, potentially influencing neurological and vascular function.
Biochemical Analysis
Biochemical Properties
Benzyl-alpha,alpha-D2-amine plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. The deuterium atoms in this compound can alter the reaction kinetics, leading to a kinetic isotope effect. This effect is particularly useful in studying enzyme-catalyzed reactions, as it helps in identifying the rate-determining steps and understanding the enzyme’s catalytic mechanism .
Cellular Effects
This compound influences various types of cells and cellular processes. Its incorporation into cellular systems can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of deuterium can lead to subtle changes in the vibrational frequencies of chemical bonds, which can impact the interactions between biomolecules. This can result in altered cellular responses, such as changes in signal transduction pathways or modifications in gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The deuterium atoms in the compound can form stronger bonds compared to hydrogen, leading to changes in binding interactions with enzymes and other proteins. This can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by affecting the transcriptional machinery or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as disruption of metabolic pathways or induction of oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The deuterium atoms can influence the metabolic flux, leading to changes in metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of deuterated metabolites. These metabolites can provide valuable information on the metabolic fate of the compound and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
dideuterio(phenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-NCYHJHSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
